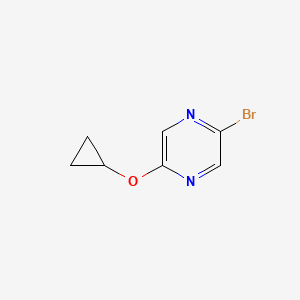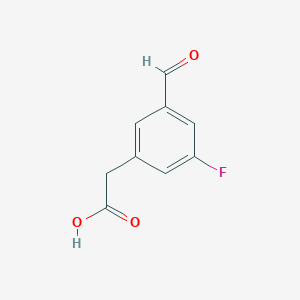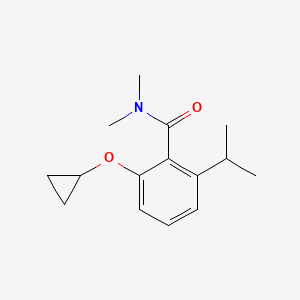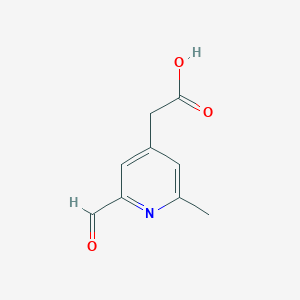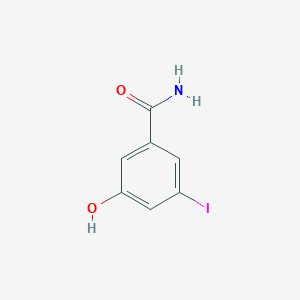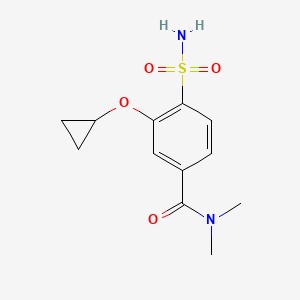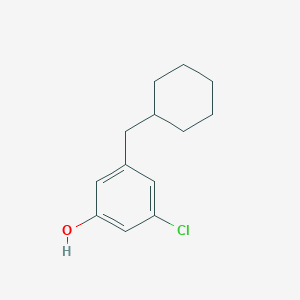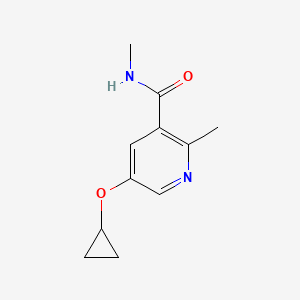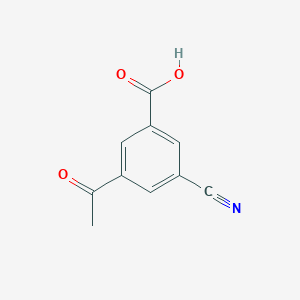
3-Acetyl-5-cyanobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-cyanobenzoic acid is an organic compound with a molecular formula of C10H7NO3 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a cyano group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-cyanobenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 3-cyanobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-5-cyanobenzoic acid.
Reduction: 3-Acetyl-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Acetyl-5-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-cyanobenzoic acid depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanobenzoic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Acetylbenzoic acid: Lacks the cyano group, which reduces its potential for forming hydrogen bonds and other interactions.
5-Cyanobenzoic acid: Similar to 3-cyanobenzoic acid but with the cyano group at a different position, affecting its reactivity and properties.
Uniqueness
3-Acetyl-5-cyanobenzoic acid is unique due to the presence of both the acetyl and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H7NO3 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
3-acetyl-5-cyanobenzoic acid |
InChI |
InChI=1S/C10H7NO3/c1-6(12)8-2-7(5-11)3-9(4-8)10(13)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
HGMLSQNBYWSXGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



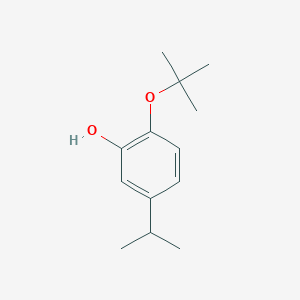
![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)

